5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine can involve several synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and amination, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solvents such as dichloromethane, ethyl acetate, and chloroform are often used, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like sodium hydride or lithium diisopropylamide are often employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-(1-Methyl-2-pyrrolidinyl)pyridine
- N-(Pyridin-2-yl)amides
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
64635-68-3 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4,11H2,1H3 |
InChI Key |
ZRSUBGSLXNKWDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.